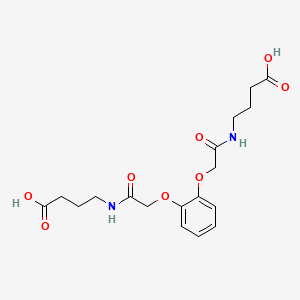![molecular formula C23H18N4O4S B2879366 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226430-89-2](/img/no-structure.png)
1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Derivative Compounds
Research on the synthesis of functionalized 1H-pyrimidine-2-ones/thiones and related compounds, like pyridazine and imidazole derivatives, suggests a broader context in which such complex molecules can be synthesized and potentially modified for various applications (Sarıpınar et al., 2006). This research might provide insights into synthetic pathways that could be applicable or adaptable to the synthesis of the specified compound.
Biological Activities and Potential Applications
Studies on the synthesis of novel heterocyclic compounds derived from natural products like visnagenone and khellinone, which exhibit anti-inflammatory and analgesic properties, highlight the potential of complex molecules for therapeutic use (Abu‐Hashem et al., 2020). While the specified compound was not directly studied, the methodologies and findings from these studies could be relevant for exploring its biological activities.
Molecular Design and Drug Development
Research into the design and synthesis of non-peptide antagonists for hormone receptors, utilizing thieno[2,3-d]pyrimidine-2,4-dione derivatives, indicates the potential for complex molecules in drug development, particularly as therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003). This suggests a potential application area for the compound , assuming similarities in structure-activity relationships.
Material Science Applications
In the field of material science, the synthesis of conjugated polyelectrolytes with applications as electron transport layers in polymer solar cells demonstrates the versatility of thieno[2,3-d]pyrimidine derivatives in electronic and photovoltaic devices (Hu et al., 2015). This could suggest potential research avenues for the specified compound in electronic materials or energy-related applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized via a multi-step process involving the reaction of o-toluidine with various reagents. The second intermediate is 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized via a similar multi-step process involving the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazole with various reagents. These two intermediates are then coupled using a coupling reagent to form the final product.", "Starting Materials": [ "o-toluidine", "3-(3-methoxyphenyl)-1,2,4-oxadiazole", "various reagents (e.g. acetic anhydride, phosphorus oxychloride, sodium hydroxide, etc.)" ], "Reaction": [ "Synthesis of 3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione via reaction of o-toluidine with acetic anhydride and phosphorus oxychloride to form 2-(o-tolylamino)acetophenone, which is then reacted with thiourea and sodium hydroxide to form 3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Synthesis of 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione via reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazole with various reagents (e.g. acetic anhydride, phosphorus oxychloride, sodium hydroxide, etc.) to form 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetophenone, which is then reacted with thiourea and sodium hydroxide to form 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Coupling of the two intermediates using a coupling reagent (e.g. N,N'-dicyclohexylcarbodiimide) to form the final product 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
1226430-89-2 |
Nom du produit |
1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C23H18N4O4S |
Poids moléculaire |
446.48 |
Nom IUPAC |
1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O4S/c1-14-6-3-4-9-17(14)27-22(28)20-18(10-11-32-20)26(23(27)29)13-19-24-21(25-31-19)15-7-5-8-16(12-15)30-2/h3-12H,13H2,1-2H3 |
Clé InChI |
LUZZWEKHZJULHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



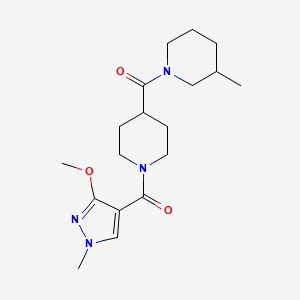
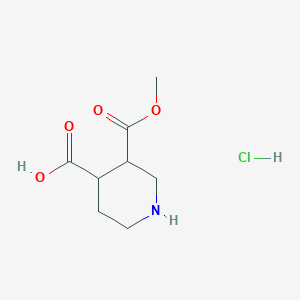

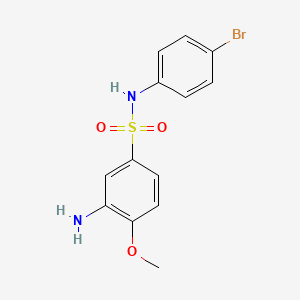
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-4-nitrophenyl)urea](/img/structure/B2879288.png)
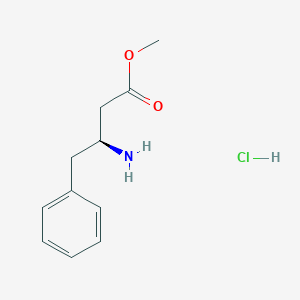
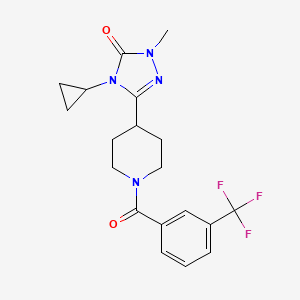

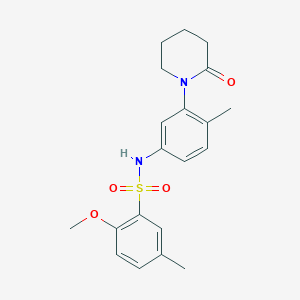
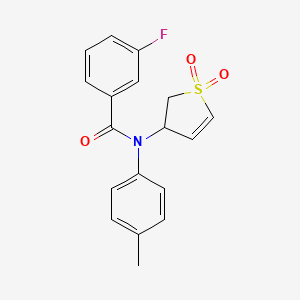
![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2879300.png)
![[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2879303.png)

